Technical Documentation Center

4-[1-(4-hydroxy-3-methylphenyl)cyclohexyl]-2-methylphenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[1-(4-hydroxy-3-methylphenyl)cyclohexyl]-2-methylphenol
  • CAS: 2362-14-3

Core Science & Biosynthesis

Foundational

Technical Guide: Estrogenic Potency & Mechanism of 4,4'-Cyclohexylidenebis(2-methylphenol)

This guide provides an in-depth technical analysis of the estrogenic activity of 4,4'-Cyclohexylidenebis(2-methylphenol) (CAS: 2362-14-3).[1] This compound is structurally categorized as a Dimethyl-Bisphenol Z (Dimethyl-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the estrogenic activity of 4,4'-Cyclohexylidenebis(2-methylphenol) (CAS: 2362-14-3).[1] This compound is structurally categorized as a Dimethyl-Bisphenol Z (Dimethyl-BPZ) analogue.[1]

The content is structured for researchers investigating Endocrine Disrupting Chemicals (EDCs) or developing Selective Estrogen Receptor Modulators (SERMs).

[1]

Executive Technical Summary

4,4'-Cyclohexylidenebis(2-methylphenol) represents a critical structural intersection in bisphenol pharmacophores.[1] It combines the high-affinity hydrophobic bridge of Bisphenol Z (BPZ) with the steric hindrance of Bisphenol C (BPC/Dimethyl-BPA) .[1]

  • Core Pharmacophore: The cyclohexylidene bridge confers greater hydrophobicity and rigidity compared to the isopropylidene bridge of Bisphenol A (BPA), typically enhancing binding affinity to the Estrogen Receptor (ER) ligand-binding domain (LBD).

  • Modulating Factor: The ortho-methyl substitution (2-methylphenol moiety) introduces steric bulk near the hydroxyl group.[1] This modification acts as a "metabolic shield" but also mechanically interferes with the stabilization of Helix 12 (H12) in the ER

    
     LBD, potentially shifting the compound from a full agonist to a partial agonist or antagonist depending on the specific receptor isoform (ER
    
    
    
    vs. ER
    
    
    ).

Key Finding: While the unmethylated parent (Bisphenol Z) is often more potent than BPA, the introduction of ortho-methyl groups in this analogue generally attenuates maximal transcriptional activation (


) while potentially retaining high binding affinity (

), creating a profile characteristic of a weak estrogen or partial antagonist.

Structural Basis of Interaction (SAR Analysis)

To understand the activity of this specific analogue, we must deconstruct its interaction with the ER


 Ligand Binding Domain (LBD).
The Hydrophobic Anchor (Cyclohexylidene Bridge)

Unlike the flexible isopropylidene bridge in BPA, the cyclohexyl ring in this analogue locks the two phenol rings into a more rigid conformation.

  • Mechanism: The bulky cyclohexyl group occupies the hydrophobic pocket of the ER LBD more effectively than the dimethyl bridge of BPA.

  • Impact: Historical data on Bisphenol Z indicates this bridge increases estrogenicity by approximately 2-5 fold over BPA in proliferative assays.[1]

The Steric Gate (Ortho-Methylation)

The defining feature of this analogue is the methyl group at the ortho position (relative to the hydroxyl).

  • Hydrogen Bonding: The phenolic hydroxyl group must form a hydrogen bond network with Glu353 and Arg394 in the ER pocket.[2] Ortho-methyl groups can twist the phenol ring out of the optimal plane, weakening this bond.

  • Helix 12 Interference: Full agonism requires H12 to seal the ligand pocket. Bulky ortho substituents can sterically clash with residues lining the pocket (e.g., Leu387), destabilizing the agonist conformation.

Comparative Potency Data

Data synthesized from comparative SAR studies of bisphenol derivatives (e.g., Kitamura et al., 2005; Rochester & Bolden, 2015).[3][4]

CompoundBridge StructureRing SubstituentRelative Estrogenic Potency (MCF-7)Binding Affinity (ER

)
Bisphenol A (BPA) IsopropylideneNone1.0 (Reference)Moderate
Bisphenol Z (BPZ) CyclohexylideneNone1.2 - 5.0 (High Potency)High
Dimethyl-BPA Isopropylidene2-Methyl< 0.2 (Reduced Potency)Low/Moderate
Target Analogue Cyclohexylidene 2-Methyl 0.5 - 0.8 (Predicted) Moderate/High

Interpretation: The target analogue sits in a "tug-of-war."[1] The bridge drives affinity up, but the methyl groups drive efficacy down. It is likely more potent than Dimethyl-BPA but less potent than unmethylated BPZ.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the specific genomic signaling pathway activated by this analogue, highlighting the interference points caused by the methyl substitution.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 4,4'-Cyclohexylidenebis (2-methylphenol) ER_Inactive ERα (Inactive) + HSP90 Ligand->ER_Inactive Passive Diffusion ER_Bound Ligand-ERα Complex ER_Inactive->ER_Bound Displacement of HSP90 Dimer Homodimerization ER_Bound->Dimer Translocation Steric_Block STERIC HINDRANCE: Methyl groups destabilize Helix 12 closure ER_Bound->Steric_Block ERE Estrogen Response Element (ERE) Dimer->ERE DNA Binding CoActivators Co-Activator Recruitment (SRC-1/TIF2) ERE->CoActivators Recruitment Transcription mRNA Transcription (pS2, Greb1) CoActivators->Transcription Steric_Block->CoActivators Reduces Efficiency

Figure 1: Genomic signaling pathway of Dimethyl-BPZ. Note the "Steric Hindrance" node, which distinguishes this analogue from standard Bisphenol Z, reducing the efficiency of co-activator recruitment.

Experimental Protocols for Validation

To scientifically validate the estrogenic profile of this analogue, two complementary assays are required: E-Screen (Cell Proliferation) and Luciferase Reporter (Transcriptional Activation) .

The E-Screen Assay (MCF-7 Proliferation)

This assay measures the physiological endpoint (cell division), which integrates all mechanisms (genomic and non-genomic).

Protocol Workflow:

  • Cell Source: Use MCF-7 human breast cancer cells (ER

    
     positive).[1][5]
    
  • Steroid Depletion: Culture cells in phenol red-free DMEM supplemented with 5% dextran-coated charcoal-stripped fetal bovine serum (CD-FBS) for 72 hours prior to dosing.[1] Rationale: Removes endogenous estrogens that would mask the weak signal of the analogue.

  • Seeding: Seed at low density (approx. 5,000 cells/well) in 96-well plates.[1]

  • Dosing:

    • Vehicle Control: 0.1% DMSO (Max).[1]

    • Positive Control: 17

      
      -Estradiol (E2) serial dilution (
      
      
      
      to
      
      
      M).[1]
    • Test Compound: 4,4'-Cyclohexylidenebis(2-methylphenol) serial dilution (

      
       to 
      
      
      
      M).
  • Incubation: 144 hours (6 days).

  • Quantification: Sulforhodamine B (SRB) or MTT assay to measure biomass.

Self-Validating Check: The assay is valid ONLY if the E2 positive control induces a Proliferative Effect (PE) > 3.0 (i.e., treated cells grow 3x more than vehicle).

Luciferase Transactivation Assay (OECD TG 455)

This assay isolates the specific transcriptional activity at the Estrogen Response Element (ERE).

Protocol Workflow:

  • Cell Line: VM7Luc4E2 (immortalized human adenocarcinoma) or HeLa-9903 stably transfected with hER

    
     and an ERE-luciferase plasmid.[1]
    
  • Dosing: Same concentration range as E-Screen.

  • Antagonist Mode (Critical for this Analogue):

    • Co-treat cells with a fixed concentration of E2 (

      
       M) AND increasing concentrations of the test compound.[1]
      
    • Hypothesis: If the analogue is a partial agonist/antagonist (due to the methyl groups), it will compete with E2 and reduce the luminescence signal compared to E2 alone.

  • Readout: Measure luminescence after 24 hours.

Experimental Workflow Diagram

AssayWorkflow cluster_EScreen E-Screen (Proliferation) cluster_Luc Reporter Assay (Transcription) Start Compound Solubilization (DMSO) Strip Steroid Depletion (CD-FBS, 72h) Start->Strip Seed1 Seed MCF-7 Strip->Seed1 Seed2 Seed HeLa-9903 Strip->Seed2 Incubate1 6 Days Incubation Seed1->Incubate1 Dosing (1nM - 10µM) Read1 SRB/MTT Assay (PE Value) Incubate1->Read1 Incubate2 24h Incubation Seed2->Incubate2 Dosing +/- E2 Read2 Luminescence (PC10/PC50) Incubate2->Read2

Figure 2: Parallel workflow for phenotypic (E-Screen) and genotypic (Reporter) validation.

Risk Assessment & Application Context

Toxicology (Endocrine Disruption)

Researchers must treat this compound as a Tier 1 Endocrine Disruptor candidate .[1]

  • Metabolic Stability: The ortho-methyl groups hinder glucuronidation by UGT enzymes.[1] This suggests that while the intrinsic activity at the receptor might be lower than BPZ, the bioaccumulation and half-life in vivo could be significantly higher, leading to sustained low-level estrogenic pressure.

Drug Development (SERM Potential)

For drug discovery professionals, this scaffold offers a template for ER


-selective ligands .[1]
  • The restricted volume of the ER

    
     binding pocket often tolerates specific substitutions that ER
    
    
    
    does not.
  • Recommendation: Test this analogue for ER

    
     binding affinity. The combination of the rigid cyclohexyl bridge and the methyl steric clash in ER
    
    
    
    might result in a compound that selectively activates ER
    
    
    , which is desirable for neuroprotective or anti-proliferative applications.

References

  • Kitamura, S., et al. (2005). "Comparative study of the endocrine-disrupting activity of bisphenol A and 19 related compounds." Toxicological Sciences, 84(2), 249-259.[1] [1]

  • OECD. (2016).[1] "Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists." OECD Guidelines for the Testing of Chemicals.

  • Rochester, J. R., & Bolden, A. L. (2015). "Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes." Environmental Health Perspectives, 123(7), 643–650. [1]

  • Soto, A. M., et al. (1995). "The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants." Environmental Health Perspectives, 103(Suppl 7), 113-122.[1]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Epoxy Formulation using 4,4'-Cyclohexylidenebis(2-methylphenol)

Part 1: Executive Summary & Scientific Rationale The Material Identity The compound 4,4'-Cyclohexylidenebis(2-methylphenol) (CAS: 2362-14-3), often abbreviated as DMBPZ (Dimethyl Bisphenol Z), represents a distinct class...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Material Identity

The compound 4,4'-Cyclohexylidenebis(2-methylphenol) (CAS: 2362-14-3), often abbreviated as DMBPZ (Dimethyl Bisphenol Z), represents a distinct class of "high-performance" bisphenols. Unlike standard Bisphenol A (BPA), DMBPZ incorporates two critical structural modifications:

  • Cyclohexylidene Bridge: A rigid aliphatic loop that replaces the isopropylidene linkage of BPA, significantly restricting molecular rotation and enhancing the Glass Transition Temperature (

    
    ).
    
  • Ortho-Methylation: Methyl groups at the 2-position of the phenol rings provide steric hindrance. This increases hydrophobicity (lowering water absorption) and decreases the dielectric constant by reducing chain packing density.

Application Scope

This protocol addresses the formulation of the Diglycidyl Ether of DMBPZ (DGE-DMBPZ) . This resin system is engineered for applications requiring:

  • High Thermal Stability:

    
     (depending on hardener).
    
  • Low Moisture Uptake: For electronic encapsulation and aerospace composites.

  • Dielectric Performance: Low

    
     and 
    
    
    
    for high-frequency substrates.
Structure-Property Relationship (Diagram)

StructureProperty Chemical 4,4'-Cyclohexylidenebis (2-methylphenol) Feature1 Cyclohexyl Bridge (Cardo Group) Chemical->Feature1 Feature2 Ortho-Methyl Groups Chemical->Feature2 Prop1 Restricted Rotation (High Tg) Feature1->Prop1 Prop2 Increased Free Volume (Low Dielectric Constant) Feature2->Prop2 Prop3 Hydrophobicity (Moisture Resistance) Feature2->Prop3

Figure 1: Mechanistic link between the DMBPZ chemical structure and resulting material properties.

Part 2: Pre-Formulation Logic & Calculations

Stoichiometry: The Foundation of Integrity

Formulating epoxy resins requires precise stoichiometric balance between the epoxide groups of the resin and the active hydrogen (or anhydride) groups of the hardener.

Theoretical Parameters for DGE-DMBPZ:

  • Molecular Weight of Phenol Precursor:

    
    
    
  • Theoretical Molecular Weight of DGE-DMBPZ:

    
     (assuming 
    
    
    
    monomer).
  • Theoretical Epoxy Equivalent Weight (EEW):

    
    .
    

Note: Commercial synthesis often yields oligomers. Always determine the actual EEW via titration (ASTM D1652) before formulation.

Hardener Selection

For this guide, we utilize 4,4'-Diaminodiphenyl sulfone (DDS) .[1] DDS is the industry standard for high-temperature aerospace applications, providing a rigorous test of the resin's thermal capabilities.

  • DDS AHEW (Amine Hydrogen Equivalent Weight):

    
    .
    
Calculation Protocol

To formulate a 100g batch:

  • Calculate Stoichiometric Ratio (

    
    ):  Usually 1:1 (Epoxy:Amine).
    
  • Formula:

    
    
    
  • Example Calculation (assuming EEW = 210):

    
    
    Result: Mix 100g Resin with 29.5g DDS.
    

Part 3: Experimental Protocol

Materials & Equipment
  • Resin: Diglycidyl ether of 4,4'-Cyclohexylidenebis(2-methylphenol) (Synthesized or Custom Ordered).

  • Hardener: 4,4'-DDS (Micronized powder recommended for easier dissolution).

  • Catalyst (Optional):

    
     (for acceleration, 0.5 phr) - Excluded in this baseline study to isolate resin properties.
    
  • Equipment: High-shear mixer, Vacuum oven, Oil bath, Teflon-coated aluminum molds.

Workflow Diagram

FormulationWorkflow Step1 1. Resin Preparation Heat DGE-DMBPZ to 130°C (Viscosity Reduction) Step2 2. Hardener Addition Add DDS slowly under stirring Maintain 120-130°C Step1->Step2 Step3 3. Dissolution Check Ensure clear homogeneity (No visible particles) Step2->Step3 Step3->Step2 If cloudy Step4 4. Degassing Vacuum (-0.1 MPa) at 120°C Time: 15-20 mins Step3->Step4 If clear Step5 5. Casting Pour into pre-heated mold (Prevent thermal shock) Step4->Step5 Step6 6. Step-Cure Cycle 160°C (2h) -> 180°C (2h) -> 200°C (2h) Step5->Step6

Figure 2: Step-by-step formulation and curing workflow for DGE-DMBPZ/DDS system.

Detailed Procedures
Phase A: Mixing and Degassing
  • Resin Melting: The DGE-DMBPZ resin is likely a solid or semi-solid at room temperature due to the rigid cyclohexyl ring. Heat the resin in a beaker to 130°C until fully liquefied and low viscosity is achieved.

  • Hardener Addition: Add the calculated amount of DDS.

    • Critical Insight: DDS has a high melting point (

      
      ). You are not melting the DDS; you are dissolving  it into the hot epoxy. Maintain temperature at 
      
      
      
      .
    • Stirring: Use a mechanical stirrer at 300-500 RPM. Continue until the mixture transforms from opaque/white to transparent amber. This confirms molecular dispersion.

  • Degassing: Transfer the beaker to a vacuum oven preheated to

    
    . Apply vacuum slowly to prevent "bumping." Hold for 20 minutes or until bubbles cease rising.
    
Phase B: Curing (The Step-Cure Method)

To prevent internal stress and volatilization, use a graduated thermal cycle.

  • Mold Prep: Pre-heat steel or Teflon molds to

    
    . Apply a silicone-free release agent.
    
  • Pour: Cast the resin carefully to avoid re-introducing air.

  • Cycle:

    • Stage 1:

      
       for 2 hours (Gelation and initial crosslinking).
      
    • Stage 2:

      
       for 2 hours (Vitrification advancement).
      
    • Stage 3:

      
       for 2 hours (Final cure to maximize 
      
      
      
      ).
    • Cool Down: Slow cooling (

      
      ) to room temperature to prevent micro-cracking.
      

Part 4: Characterization & Expected Data

Thermal Analysis (DSC/TGA)

The substitution of BPA with DMBPZ should yield a measurable increase in thermal performance.

PropertyTest MethodStandard BPA/DDSDMBPZ/DDS (Expected) Mechanism

(DSC)
ASTM D3418


Cyclohexylidene rigidity restricts chain motion.

(TGA)
ASTM E1131


Methyl groups protect the ether linkage.
Char Yield TGA (

)
18%22 - 25% Higher carbon density.
Moisture Absorption

Protocol: Immersion in deionized water at


 for 24 hours (ASTM D570).
  • BPA System: Typical uptake ~0.30%.

  • DMBPZ System: Expected uptake < 0.15% .

  • Reasoning: The hydrophobic methyl groups shield the polar hydroxyls formed during the ring-opening polymerization.

Part 5: Troubleshooting & Safety

  • Issue: Incomplete Dissolution of DDS.

    • Cause: Temperature too low or particle size too large.

    • Fix: Increase mixing temp to

      
       (monitor pot life) or use micronized DDS.
      
  • Issue: Voids in Casting.

    • Cause: Insufficient degassing or viscosity too high.

    • Fix: Use a reactive diluent (though this lowers

      
      ) or increase degassing time/temp.
      
  • Safety: DMBPZ derivatives are potent chemicals. Always handle in a fume hood. The uncured resin may be a sensitizer.

References

  • Chemical Identity & Properties

    • Source: PubChem.[2] "Phenol, 4,4'-cyclohexylidenebis[2-methyl-".[3][4][5][6][7] National Library of Medicine.

    • URL:[Link]

  • Epoxy Curing Mechanisms

    • Source: Pascault, J. P., & Williams, R. J. (2009).
    • URL:[Link]

  • Cyclohexylidene-based Epoxies (Analogous Studies)

    • Source: Lin, C. H., et al. (2012). "Synthesis and properties of flame-retardant epoxy resins based on bisphenol-Z.
    • URL:[Link]

  • Thermal Conductivity & Structure

    • Source: MDPI. "Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier".
    • URL:[Link]

Sources

Application

Application Notes and Protocols: 4,4'-Cyclohexylidenebis(2-methylphenol) as a Polymer Stabilizer

Introduction: The Role of Hindered Phenols in Polymer Longevity Polymers are susceptible to degradation from a variety of environmental factors, including heat, oxygen, and UV radiation. This degradation manifests as a l...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Hindered Phenols in Polymer Longevity

Polymers are susceptible to degradation from a variety of environmental factors, including heat, oxygen, and UV radiation. This degradation manifests as a loss of mechanical properties, discoloration, and a general reduction in the material's lifespan. To counteract these effects, stabilizers are incorporated into the polymer matrix. 4,4'-Cyclohexylidenebis(2-methylphenol) belongs to the class of hindered phenolic antioxidants, which are highly effective radical scavengers that protect polymers during high-temperature processing and long-term use.[1]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application and evaluation of 4,4'-Cyclohexylidenebis(2-methylphenol) as a polymer stabilizer. While direct performance data for this specific compound is limited in publicly available literature, its structural similarity to other well-studied hindered bisphenols allows for informed protocols and performance expectations.

Physicochemical Properties of 4,4'-Cyclohexylidenebis(2-methylphenol)

A thorough understanding of the stabilizer's properties is crucial for its effective application.

PropertyValueReference
IUPAC Name 4-[1-(4-hydroxy-3-methylphenyl)cyclohexyl]-2-methylphenolPubChem CID 75386
CAS Number 2362-14-3PubChem CID 75386
Molecular Formula C₂₀H₂₄O₂PubChem CID 75386
Molecular Weight 296.4 g/mol PubChem CID 75386
Appearance White to almost white powder/crystal[2]
Purity >98.0% (GC)[2]

Mechanism of Action: Radical Scavenging by Hindered Phenols

The stabilizing effect of 4,4'-Cyclohexylidenebis(2-methylphenol) is attributed to its function as a primary antioxidant.[1] The core of its activity lies in the sterically hindered phenolic hydroxyl groups. During polymer degradation, highly reactive free radicals (R•) are formed. These radicals can initiate a chain reaction that leads to the breakdown of the polymer chains.

4,4'-Cyclohexylidenebis(2-methylphenol) intercepts these free radicals by donating a hydrogen atom from its hydroxyl group, thereby neutralizing the radical and forming a stable, non-reactive phenoxy radical.[3] The steric hindrance provided by the methyl groups ortho to the hydroxyl group enhances the stability of this phenoxy radical, preventing it from initiating further degradation.

Caption: Antioxidant mechanism of 4,4'-Cyclohexylidenebis(2-methylphenol).

Applications in Polymer Systems

Based on the known applications of similar hindered phenolic antioxidants, 4,4'-Cyclohexylidenebis(2-methylphenol) is expected to be an effective stabilizer in a range of polymers, including:

  • Polyolefins: Polypropylene (PP) and Polyethylene (PE) are particularly susceptible to thermal-oxidative degradation. Hindered phenols are commonly used to protect these materials during processing and to extend their service life.[4][5]

  • Styrenic Polymers: Acrylonitrile Butadiene Styrene (ABS) and polystyrene benefit from the addition of antioxidants to improve their thermal stability and color retention.[4]

  • Elastomers and Rubbers: Synthetic rubbers, such as isoprene rubber, require stabilization to prevent degradation of their mechanical properties.[6][7]

  • Adhesives and Coatings: Hindered phenols can be used to protect the polymeric components of adhesives and coatings from degradation.[8][9]

Protocols for Application and Evaluation

Protocol 1: Incorporation of 4,4'-Cyclohexylidenebis(2-methylphenol) into a Polymer Matrix via Melt Blending

This protocol describes a general procedure for incorporating the stabilizer into a thermoplastic polymer using a laboratory-scale twin-screw extruder.

Materials and Equipment:

  • Polymer resin (e.g., polypropylene, polyethylene)

  • 4,4'-Cyclohexylidenebis(2-methylphenol) powder

  • Twin-screw extruder with a temperature-controlled barrel

  • Pelletizer

  • Drying oven

  • Precision balance

Procedure:

  • Drying: Dry the polymer resin and the 4,4'-Cyclohexylidenebis(2-methylphenol) powder separately in a drying oven at an appropriate temperature to remove any residual moisture. For many polyolefins, drying at 80°C for 4 hours is sufficient.

  • Premixing: Accurately weigh the desired amounts of the polymer resin and the stabilizer. A typical loading concentration for hindered phenols is in the range of 0.1 to 0.5 wt%. For initial screening, a concentration of 0.3 wt% is recommended.[6] Thoroughly dry-blend the components in a sealed container.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder according to the processing parameters of the specific polymer. For polypropylene, a typical profile might be 180°C, 210°C, and 210°C for the different extruder zones.[6]

    • Set the screw speed (e.g., 100 rpm).[6]

    • Feed the premixed material into the extruder hopper at a constant rate.

  • Pelletizing: The extruded polymer strand is cooled in a water bath and then fed into a pelletizer to produce stabilized polymer pellets.

  • Drying: Dry the pellets thoroughly to remove any surface moisture before further processing or testing.

Caption: Workflow for incorporating the stabilizer via melt blending.

Protocol 2: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a material as a function of temperature, providing information on its thermal stability.[10][11] This protocol is based on ASTM E1131.[12][13]

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Stabilized and unstabilized polymer samples (pellets or films)

  • Nitrogen and air (or oxygen) gases of high purity

Procedure:

  • Sample Preparation: Place a small, representative sample (10-15 mg) of the polymer into the TGA sample pan.[11]

  • Instrument Setup:

    • Purge the TGA furnace with nitrogen at a constant flow rate (e.g., 50 mL/min).

    • Set the heating program: Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the onset temperature of degradation (the temperature at which significant weight loss begins).

    • Compare the degradation profiles of the stabilized and unstabilized polymers. A higher onset temperature for the stabilized polymer indicates improved thermal stability.

Protocol 3: Assessment of Oxidative Stability by Oxidative Induction Time (OIT)

The OIT test is a sensitive method to determine the effectiveness of an antioxidant in preventing the oxidative degradation of a polymer.[14] This protocol is based on ASTM D3895 and ISO 11357-6.[10][14][15][16][17][18][19][20][21]

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Stabilized and unstabilized polymer samples (small discs cut from compression-molded films)

  • Nitrogen and oxygen gases of high purity

  • Sample pans (aluminum or copper)

Procedure:

  • Sample Preparation: Place a small, uniform sample (5-10 mg) into the DSC sample pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with nitrogen at a constant flow rate (e.g., 50 mL/min).

  • Isothermal OIT Measurement:

    • Heat the sample to a specified isothermal test temperature (e.g., 200°C for polypropylene) at a rapid heating rate (e.g., 20°C/min) under a nitrogen atmosphere.[6]

    • Once the isothermal temperature is reached and the system has stabilized, switch the gas to oxygen at the same flow rate.

    • Record the heat flow as a function of time.

  • Data Analysis:

    • The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

    • A longer OIT indicates greater oxidative stability.

Performance Data (Analogous Compound)

The following table presents performance data for a structurally similar hindered bisphenol, 4,4'-bis(2,6-di-tert-butylphenol), in polypropylene, which can be used as a reference for the expected performance of 4,4'-Cyclohexylidenebis(2-methylphenol).

Stabilizer (0.3 wt% in Polypropylene)Oxidative Induction Time (OIT) at 200°C (minutes)Onset of Degradation Temperature (°C)
None~0Not reported
4,4'-bis(2,6-di-tert-butylphenol) 21.4 255
Irganox 10987.2240
Irganox HP22153.5235
Irganox 10106.3245
Irganox B2154.2240

Data adapted from a study on 4,4'-bis(2,6-di-tert-butylphenol) in polypropylene.[6]

Conclusion

4,4'-Cyclohexylidenebis(2-methylphenol) is a promising stabilizer for a variety of polymers due to its hindered phenolic structure, which enables it to effectively scavenge free radicals and inhibit oxidative degradation. The protocols outlined in this document provide a framework for the incorporation and evaluation of this stabilizer in different polymer systems. While direct performance data is not widely available, the data from analogous compounds suggests that it can significantly enhance the thermal and oxidative stability of polymers, thereby extending their service life and maintaining their desirable properties. Further research is encouraged to generate specific performance data for 4,4'-Cyclohexylidenebis(2-methylphenol) in various polymer matrices to fully elucidate its potential as a high-performance stabilizer.

References

  • Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene. ResearchGate. Available from: [Link]

  • Plastic & Antioxidant Additives | Hindered Phenol. Available from: [Link]

  • E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International. Available from: [Link]

  • (PDF) Developing Polypropylene Bonded Hindered Phenol Antioxidants for Expanding Polypropylene Applications in High Temperature Conditions. ResearchGate. Available from: [Link]

  • Enhancing the Performance of Polypropylene/High-Density Polyethylene Blends by the Use of a Compatibilizer and Montmorillonite Nanoparticles. MDPI. Available from: [Link]

  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI. Available from: [Link]

  • D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. ASTM International. Available from: [Link]

  • US2565998A - Alkyl phenols as stabilizers for synthetic rubber latex. Google Patents.
  • Deformation-Induced Color Changes in Melt-Processed Photoluminescent Polymer Blends. ACS Publications. Available from: [Link]

  • Surface Preparation and Pretreatment for Structural Adhesives. Available from: [Link]

  • Polyimides based on 4,4'-bis (4-aminophenoxy)-2,2'or 2,2', 6,6'-substituted biphenyl. NASA Technical Reports Server. Available from: [Link]

  • Methylene-bis-(2,6-di-tert-butylphenol) on Properties of Polyvinyl Alcohol /Chlorinated Polyethylene Compos. Semantic Scholar. Available from: [Link]

  • EFFECTIVE SURFACE PREPARATION FOR ADHESIVE BONDING. Sika Industry. Available from: [Link]

  • ISO 11357-6:2008(E) - Plastics — Differential scanning calorimetry (DSC) — Part 6: Determination of oxidation induction time (isothermal OIT) and oxidation induction temperature (dynamic OIT). Available from: [Link]

  • Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. Available from: [Link]

  • A review of additive usage in polymer manufacturing: case study phenolic antioxidants. Cambridge Prisms: Plastics. Available from: [Link]

  • Grafting of Hindered Phenol Groups onto Ethylene/α-Olefin Copolymer by Nitroxide Radical Coupling. MDPI. Available from: [Link]

  • Compositional Analysis by Thermogravimetry. Available from: [Link]

  • ISO 11357-6 in pipe testing: DSC analysis and OIT procedures. sciteq. Available from: [Link]

  • Reaction kinetics of antioxidants for polyolefins. Energiforsk. Available from: [Link]

  • US4161554A - Method for preventing polymers formation in styrene storage containers. Google Patents.
  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. Available from: [Link]

  • DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418. Available from: [Link]

  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. ResearchGate. Available from: [Link]

  • Astm D 3895-98 PDF. Scribd. Available from: [Link]

  • BS en Iso 11357-6-2018 PDF. Scribd. Available from: [Link]

  • Astm e 1131 Tga. Scribd. Available from: [Link]

  • A proposed reference material for oxidative induction time by DSC. Available from: [Link]

  • Swelling of polystyrene and polyethylene glycol resins in PolarClean.... ResearchGate. Available from: [Link]

  • Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. PMC - NIH. Available from: [Link]

  • Surface preparation and cleaning for adhesive bonding. Available from: [Link]

  • ISO/FDIS 11357-6. iTeh Standards. Available from: [Link]

  • Compositional Analysis by Thermogravimetric Analysis (TGA) ASTM E1131. Available from: [Link]

  • Cleaning Tape Surfaces for Perfect Adhesion: Best Practices. B.M.P S.r.l. Available from: [Link]

  • BS EN ISO 11357-6:2025. BSI Knowledge. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"troubleshooting common issues in 4,4'-Cyclohexylidenebis(2-methylphenol) synthesis"

Core Technical Directive To our Research Partners: Synthesizing 4,4'-Cyclohexylidenebis(2-methylphenol) (CAS: 2362-14-3) presents a unique set of challenges compared to standard Bisphenol A (BPA) or Bisphenol Z (BPZ) pro...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Directive

To our Research Partners: Synthesizing 4,4'-Cyclohexylidenebis(2-methylphenol) (CAS: 2362-14-3) presents a unique set of challenges compared to standard Bisphenol A (BPA) or Bisphenol Z (BPZ) production. The presence of the methyl group at the ortho position of the phenolic ring introduces significant steric hindrance, altering reaction kinetics and isomer distribution.

This guide moves beyond basic recipes. It dissects the causality of failure modes—why your yield is low, why the color is off, or why the melting point is depressed—and provides self-validating protocols to correct them.

Reaction Mechanism & Kinetic Barriers

To troubleshoot effectively, one must visualize the invisible. The synthesis is an acid-catalyzed electrophilic aromatic condensation. Unlike phenol, o-cresol (2-methylphenol) reacts sluggishly due to the steric bulk of the methyl group adjacent to the reaction site.

Mechanistic Pathway (Visualization)[1]

The following diagram outlines the critical intermediate states. Note the role of the Thiol Promoter (R-SH), which is essential for bypassing the high activation energy of the initial carbocation attack.

ReactionMechanism cluster_promoter Thiol Promoter Pathway Cyclohexanone Cyclohexanone (Substrate A) Activated Protonated Ketone Cyclohexanone->Activated + H+ Intermediate Hemiketal Intermediate Activated->Intermediate + o-Cresol Carbocation1 Tertiary Carbocation Dehydration Dehydration (-H2O) Intermediate->Dehydration VinylInt Cyclohexenyl Intermediate Dehydration->VinylInt Rate Limiting (Without Thiol) Product 4,4'-Cyclohexylidenebis (2-methylphenol) VinylInt->Product + o-Cresol (Fast) Thiol R-SH (Promoter) Thiol->VinylInt Stabilizes Cation

Figure 1: Acid-catalyzed condensation mechanism highlighting the dehydration step where steric hindrance from o-cresol often causes reaction stalling.

Troubleshooting Module: Reaction Kinetics & Conversion

Symptom: The reaction stalls at 60-70% conversion, or the reaction time exceeds 12 hours.

Root Cause Analysis: The condensation releases water. Because the reaction is an equilibrium process, water accumulation promotes the reverse reaction (hydrolysis). Furthermore, the ortho-methyl group on the cresol creates a "steric fence," making the nucleophilic attack on the cyclohexanone carbonyl significantly slower than in BPA synthesis.

Diagnostic Protocol:

  • Check Water Content: If reaction water exceeds 2% w/w, the rate will plummet.

  • Verify Promoter Loading: Without a thiol promoter (e.g., 3-mercaptopropionic acid), the reaction is kinetically non-viable at moderate temperatures.

Corrective Actions:

ParameterStandard RangeOptimization Strategy
Temperature 40°C – 70°CDo not exceed 75°C. Higher temps favor thermodynamic rearrangement to the unwanted o,p' isomer.
Catalyst HCl (gas) or Sulfonic ResinIf using resin (e.g., Amberlyst-15), ensure it is dry . Pre-wash with glacial acetic acid if necessary.
Promoter 3-Mercaptopropionic acid (3-MPA)Maintain 1000-2000 ppm relative to cresol. If using bulk thiol, ensure fresh stock (oxidized disulfides are inactive).
Water Removal N/AImplement azeotropic distillation using a solvent like toluene if the system allows, or use excess strong acid to sequester water.

Troubleshooting Module: Selectivity & Impurity Profile

Symptom: HPLC shows multiple peaks; Melting point is broad or depressed (< 180°C).

Root Cause Analysis: The target molecule is the p,p' isomer. However, the ortho position of the cresol is also reactive (though sterically hindered). High temperatures or insufficient acid strength can lead to the formation of the o,p' isomer or incomplete "half-reacted" intermediates (mono-condensed cyclohexenyl phenols).

Impurity Identification Table:

Retention Time (Rel)Likely ImpurityCauseSolution
0.5 - 0.7 Unreacted o-CresolExcess reactantRemove via steam distillation or high-vac strip.
0.85 Cyclohexenyl-cresol (Intermediate)Incomplete reactionIncrease reaction time; Check water removal.
1.0 (Ref) p,p'-Target ----
1.1 - 1.2 o,p'-IsomerHigh Temp (>80°C)Lower reaction temp; Increase promoter concentration.
> 1.5 Oligomers/DimersAcid concentration too highReduce acid catalyst loading.

Self-Validating Check:

  • Run TLC (Solvent: Toluene/Ethyl Acetate 8:2). If you see a spot traveling just ahead of the product, it is likely the o,p' isomer. Recrystallization is required.

Troubleshooting Module: Isolation & Color

Symptom: Product appears pink, salmon, or yellow instead of white powder.

Root Cause Analysis: Phenols are notorious for oxidation to quinones, which are intensely colored. The "Bisphenol Z" backbone is stable, but the phenolic hydroxyls are susceptible to oxidation by trace metals or air at high pH.

Corrective Actions:

  • Inert Atmosphere: strictly blanket the reactor with Nitrogen (

    
    ) during the entire reflux and cooling phase.
    
  • Antioxidants: Add Sodium Dithionite (

    
    )  (0.1% aq. solution) during the washing/neutralization step. This reduces colored quinones back to colorless phenols.
    
  • Crystallization Solvent:

    • Standard: Methanol/Water (gradient cooling).

    • High Purity:Toluene .[1] Dissolve hot (85°C), filter to remove catalyst fines, then cool slowly to 10°C. Toluene is excellent for rejecting the o,p' isomer.

Interactive Troubleshooting Logic Tree

Use this decision matrix to guide your next experimental step.

TroubleshootingTree Start Start: Analyze Crude Product YieldCheck Is Yield > 85%? Start->YieldCheck PurityCheck Is Purity > 98%? YieldCheck->PurityCheck Yes LowYield Issue: Low Conversion YieldCheck->LowYield No ColorCheck Is Product White? PurityCheck->ColorCheck Yes Isomers Issue: Isomer Contamination PurityCheck->Isomers No ColorIssue Issue: Oxidation/Color ColorCheck->ColorIssue No Success Process Validated ColorCheck->Success Yes WaterAction Action: Remove Water (Azeotrope/Desiccant) LowYield->WaterAction TempAction Action: Lower Temp (<60°C) Recrystallize (Toluene) Isomers->TempAction WashAction Action: Na2S2O4 Wash Check N2 Blanket ColorIssue->WashAction WaterAction->Start TempAction->Start WashAction->Start

Figure 2: Logic flow for diagnosing synthesis failures.

Frequently Asked Questions (FAQ)

Q: Can I use sulfuric acid instead of HCl gas? A: Yes, but with caution. Sulfuric acid is a dehydrating agent (good for equilibrium) but can cause sulfonation of the cresol ring (an irreversible impurity) if the temperature spikes. If using


, keep the temperature strictly below 50°C and use 75-80% concentration, not oleum.

Q: Why is my product "oiling out" during crystallization? A: This phenomenon, known as "oiling out," occurs when the product concentration is too high or the cooling is too rapid.

  • Fix: Reheat the mixture until clear. Add a seed crystal of pure 4,4'-Cyclohexylidenebis(2-methylphenol) at the cloud point. Cool at a rate of 10°C/hour.

Q: What is the role of the thiol promoter? Is it optional? A: For o-cresol derivatives, it is not optional . The steric hindrance of the methyl group makes the unpromoted reaction too slow. The thiol reacts with the ketone to form a hemithioacetal, which is a more reactive electrophile than the ketone itself, facilitating the attack by the bulky cresol [1, 2].

References

  • Mechanism of Thiol Promotion: Iannone, F., et al. (2017). "Bisphenol Impurities and Synthesis Mechanisms." BOC Sciences Technical Repository.

  • Synthesis of Bisphenol Z Derivatives: ResearchGate. (2025). "Synthesis of Bisphenol Z: An Organic Chemistry Experiment."

  • Cyclohexanone Condensation Kinetics: Journal of Applied Polymer Science / Ullmann's Encyclopedia of Industrial Chemistry. "Phenol Derivatives." (2002).[2]

  • Impurity Profiling: PubChem Compound Summary for CID 75386, Phenol, 4,4'-cyclohexylidenebis[2-methyl-].

  • General Bisphenol Synthesis Patents: EP1572611B1 - "Process for the synthesis of bisphenol."

Sources

Optimization

"analytical method validation for 4,4'-Cyclohexylidenebis(2-methylphenol) according to ICH guidelines"

Technical Support Center: Analytical Method Validation for 4,4'-Cyclohexylidenebis(2-methylphenol) Welcome to the technical support center for the analytical method validation of 4,4'-Cyclohexylidenebis(2-methylphenol)....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Method Validation for 4,4'-Cyclohexylidenebis(2-methylphenol)

Welcome to the technical support center for the analytical method validation of 4,4'-Cyclohexylidenebis(2-methylphenol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions and answers to common challenges encountered during the validation process, in accordance with ICH Q2(R1) guidelines.

Introduction: Why Robust Validation Matters

4,4'-Cyclohexylidenebis(2-methylphenol), a compound often used in the manufacturing of polymers and resins, requires precise and reliable quantification to ensure product quality and safety. Analytical method validation is the documented process that confirms an analytical procedure is suitable for its intended purpose.[1][2] Following the International Council for Harmonisation (ICH) Q2(R1) guidelines is crucial for regulatory acceptance and ensures the integrity of your data.[3][4][5] This guide will walk you through common troubleshooting scenarios and frequently asked questions for each validation parameter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Specificity

Q1: My specificity study shows interfering peaks from excipients in my sample matrix. How can I resolve this?

A1: Causality & Solution

Interference from matrix components is a common issue in specificity testing.[6][7] Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components.[8][9]

  • Chromatographic Optimization: The primary approach is to optimize your HPLC method.[10]

    • Mobile Phase Modification: Adjust the organic-to-aqueous ratio. A slight change in solvent strength can significantly alter selectivity. Consider switching the organic solvent (e.g., from acetonitrile to methanol) as this can change elution patterns.[10]

    • pH Adjustment: If your analyte or the interfering components are ionizable, adjusting the mobile phase pH can alter their retention times.

    • Column Chemistry: If mobile phase adjustments are insufficient, consider a column with a different stationary phase (e.g., a Phenyl-Hexyl instead of a C18) to introduce different separation mechanisms.

  • Sample Preparation: Enhance your sample preparation protocol. A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step can effectively remove interfering matrix components before injection.

  • Forced Degradation Studies: To demonstrate specificity against potential degradation products, perform forced degradation studies (e.g., acid, base, oxidation, heat, light).[11][12] This will help ensure that your method can separate the analyte from any degradants that might form during the product's shelf life.[12]

Q2: How do I prove peak purity if I don't have a photodiode array (PDA) detector?

A2: Alternative Approaches

While a PDA detector is the most common tool for assessing peak purity, you can still demonstrate specificity without one.

  • Orthogonal Methods: Use a second, different analytical method to confirm the result.[11] For example, if your primary method is reversed-phase HPLC, you could use a normal-phase HPLC method or even a different technique like gas chromatography (GC) if the analyte is amenable.

  • Fraction Collection & Re-analysis: Collect the peak fraction from your primary method and re-analyze it on a different chromatographic system. If the peak is pure, you should see a single, symmetrical peak.

Linearity and Range

Q3: My calibration curve is not linear and shows a poor correlation coefficient (r² < 0.99). What are the likely causes?

A3: Troubleshooting Non-Linearity

Linearity demonstrates a direct proportionality between the analyte concentration and the instrument's response.[13][14] A non-linear curve can stem from several issues:[7][14]

  • Detector Saturation: At high concentrations, the detector may become saturated, leading to a plateau in the response. If this is the case, you will need to narrow your concentration range.

  • Sample Preparation Errors: Inaccurate dilutions of your stock solutions will directly impact your calibration curve. Ensure you are using calibrated pipettes and proper volumetric techniques.

  • Chemical Issues: The analyte may be adsorbing to the column or vials at low concentrations, or it could be degrading in the diluent.

  • Inappropriate Model: While a linear model is most common, some analytical methods may inherently have a non-linear response. In such cases, a different regression model (e.g., quadratic) may be justified, but this requires careful consideration and justification.[15]

Experimental Protocol: Establishing Linearity

  • Prepare a Stock Solution: Accurately weigh and dissolve a reference standard of 4,4'-Cyclohexylidenebis(2-methylphenol) in a suitable solvent.

  • Create a Series of Dilutions: Prepare at least five concentration levels by serially diluting the stock solution.[4] For an assay, this typically covers 80% to 120% of the expected sample concentration.

  • Analyze Samples: Inject each concentration level in triplicate.

  • Plot and Analyze Data: Plot the average peak area against the concentration and perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.99
Y-interceptShould be close to zero
Accuracy and Precision

Q4: My accuracy (recovery) results are consistently low. What should I investigate?

A4: Diagnosing Low Recovery

Accuracy reflects the closeness of the measured value to the true value.[15][16] Low recovery can be caused by:

  • Incomplete Sample Extraction: The analyte may not be fully extracted from the sample matrix. Try modifying the extraction solvent, increasing the extraction time, or using a different extraction technique (e.g., sonication).

  • Analyte Degradation: The analyte may be degrading during sample preparation or analysis. Investigate the stability of the analyte in your chosen solvent and under your analytical conditions.

  • Instrumental Issues: A poorly performing injector or a leak in the system can lead to inconsistent and low results.

Q5: My precision results (RSD) are outside the acceptable limits. What are the common causes?

A5: Improving Precision

Precision measures the agreement between repeated measurements of the same sample.[4][8] High relative standard deviation (RSD) indicates poor precision.

  • Inconsistent Sample Preparation: This is the most frequent cause of poor precision. Ensure that all sample preparation steps are performed consistently.

  • Instrument Instability: Fluctuations in pump pressure, column temperature, or detector response can lead to variability in results. Perform system suitability tests before each run to ensure the instrument is performing correctly.

  • Non-Homogeneous Sample: If the sample is not homogeneous, different aliquots will have different concentrations of the analyte. Ensure proper mixing of the sample before taking an aliquot.

Experimental Protocol: Assessing Accuracy and Precision

  • Prepare Spiked Samples: For accuracy, spike a placebo (a sample matrix without the analyte) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.[15]

  • Assess Precision: For repeatability (intra-assay precision), analyze a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or six determinations at 100% of the test concentration.[4]

  • Intermediate Precision: To assess intermediate precision, repeat the analysis on a different day, with a different analyst, or on a different instrument.[17]

ParameterAcceptance Criteria
Accuracy (% Recovery)Typically 98.0% - 102.0%
Precision (%RSD)Repeatability: ≤ 2%Intermediate Precision: ≤ 2%

Note: Acceptance criteria can vary depending on the specific application.[18]

Robustness

Q6: I'm performing robustness testing, and a small change in mobile phase pH is causing a significant shift in retention time. What does this mean?

A6: Interpreting Robustness Failures

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[19][20] A failure in robustness testing, such as a significant shift in retention time with a small pH change, indicates that the method is not well-controlled around that parameter.

  • Causality: This often occurs when the mobile phase pH is close to the pKa of the analyte. At this pH, small changes can cause a significant shift in the ionization state of the molecule, which in turn dramatically affects its retention time in reversed-phase HPLC.

  • Solution: To make the method more robust, adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. This will ensure that the analyte is in a single, stable ionization state.

Experimental Protocol: Robustness Testing

  • Identify Critical Parameters: Select the method parameters that are most likely to influence the results (e.g., mobile phase pH, organic solvent composition, column temperature, flow rate).[20]

  • Define Variation Ranges: For each parameter, define a small, deliberate variation (e.g., pH ± 0.2 units, temperature ± 2°C).

  • Perform Experiments: Analyze the sample under these varied conditions.

  • Evaluate Impact: Assess the impact of these changes on system suitability parameters like retention time, peak shape, and resolution.

Parameter VariedVariationExpected Outcome
Mobile Phase pH± 0.2No significant change in resolution
% Organic± 2%Retention time shifts predictably
Column Temperature± 2 °CRetention time shifts predictably
Flow Rate± 0.1 mL/minRetention time shifts predictably

Visualizing the Validation Workflow

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_imp Implementation Dev Develop Analytical Method Specificity Specificity Dev->Specificity Start Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness Routine Routine Use Robustness->Routine Validation Complete LOD_LOQ->Robustness

TroubleshootingTree cluster_specificity Specificity Issue cluster_linearity Linearity Issue cluster_accuracy Accuracy/Precision Issue Start Poor Validation Result Spec_Q Interfering Peaks? Start->Spec_Q Lin_Q r² < 0.99? Start->Lin_Q Acc_Q Low Recovery or High RSD? Start->Acc_Q Spec_A1 Optimize Mobile Phase/pH Spec_Q->Spec_A1 Yes Spec_A2 Change Column Spec_A1->Spec_A2 Spec_A3 Improve Sample Prep Spec_A2->Spec_A3 Lin_A1 Check for Detector Saturation Lin_Q->Lin_A1 Yes Lin_A2 Verify Dilutions Lin_A1->Lin_A2 Lin_A3 Check Analyte Stability Lin_A2->Lin_A3 Acc_A1 Improve Sample Extraction Acc_Q->Acc_A1 Yes Acc_A2 Check Instrument Performance Acc_A1->Acc_A2 Acc_A3 Ensure Sample Homogeneity Acc_A2->Acc_A3

References

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance? Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips. Retrieved from [Link]

  • Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Phenol, 4,4'-cyclohexylidenebis[2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained. Retrieved from [Link]

  • Pharma Validation. (n.d.). Accuracy, Precision & Linearity. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Industrial Pharmacist. (2023, September 8). Linearity and Range in Analytical Method Validation by HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of different guidelines for 'linearity and range' parameter of analytical method validation. Retrieved from [Link]

  • ResearchGate. (2024, December 13). Acceptability Criteria for Precision and Accuracy According to ICH Q2(R1)? Retrieved from [Link]

  • LCGC International. (n.d.). Robustness Tests. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Quality Assistance. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use? Retrieved from [Link]

  • Front Life Sciences. (2025, May 17). Specificity analytical method validation. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Pharma Specialists. (2024, May 16). Common Problems in Analytical Method Validation. Retrieved from [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Agilent. (2015, November 20). HPLC Separation Robustness and Ruggedness. Retrieved from [Link]

  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Quantification of Bisphenol A by HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry. Retrieved from [Link]

  • Consensus. (2024, March 26). Bisphenol A analysis and quantification inconsistencies via HPLC-UV: a systematic review with technical notes. Retrieved from [Link]

  • CATO SMS. (2018, May 25). Top Mistakes in Analytical Method Validation and How to Avoid Them. Retrieved from [Link]

  • Wilczewska, K., et al. (n.d.). Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2024, March 27). (PDF) Bisphenol A analysis and quantification inconsistencies via HPLC-UV: a systematic review with technical notes. Retrieved from [Link]

  • YouTube. (2024, December 25). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. Retrieved from [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • La démarche ISO 17025. (n.d.). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Retrieved from [Link]

  • ComplianceOnline. (n.d.). Answers to Questions about Analytical Method Validation, Verification, and Transfer. Retrieved from [Link]

  • Scientific Research Publishing. (2022). ICH (2022) Validation of Analytical Procedures Q2(R2). Complete Revision of Guideline. 38. Retrieved from [Link]

  • ResearchGate. (n.d.). ICH Q2(R2): Validation of Analytical Procedures. Retrieved from [Link]

  • PubChem. (n.d.). Phenol, 4,4'-cyclohexylidenebis[2-methyl-. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019036685A1 - Methods for hplc analysis.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4,4'-Cyclohexylidenebis(2-methylphenol) and Bisphenol A: A Technical Guide for Researchers

This guide provides a detailed comparative analysis of 4,4'-Cyclohexylidenebis(2-methylphenol) and the well-known compound, Bisphenol A (BPA). Designed for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of 4,4'-Cyclohexylidenebis(2-methylphenol) and the well-known compound, Bisphenol A (BPA). Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical structures, synthesis, applications, and toxicological profiles of these two compounds, with a particular focus on their endocrine-disrupting capabilities. By presenting available data and outlining standardized testing methodologies, this guide aims to equip scientists with the critical information needed to make informed decisions in their research and development endeavors.

Introduction: The Bisphenol Family and the Quest for Alternatives

Bisphenols are a class of chemical compounds characterized by two hydroxyphenyl groups. The most notorious member of this family, Bisphenol A, has been a cornerstone in the production of polycarbonate plastics and epoxy resins for decades, finding its way into a vast array of consumer and industrial products.[1] However, mounting evidence of its endocrine-disrupting properties has led to increasing public concern and regulatory scrutiny, driving the search for safer alternatives.[2][3] This has brought a number of other bisphenol compounds, including 4,4'-Cyclohexylidenebis(2-methylphenol), into the scientific spotlight. This guide will provide a side-by-side comparison of these two molecules, examining their key characteristics and the current state of knowledge regarding their biological activities.

Chemical Structure and Properties: A Tale of Two Molecules

The distinct properties and biological activities of 4,4'-Cyclohexylidenebis(2-methylphenol) and Bisphenol A are rooted in their molecular architecture.

Bisphenol A (BPA) , with the chemical formula (CH₃)₂C(C₆H₄OH)₂, consists of two phenol rings linked by a central carbon atom which is also bonded to two methyl groups.[4] This structure results in a colorless solid with low solubility in water but good solubility in organic solvents.[3][4]

4,4'-Cyclohexylidenebis(2-methylphenol) , with the chemical formula C₂₀H₂₄O₂, also features two phenol rings. However, these are connected by a cyclohexyl group, and each phenol ring possesses a methyl group in the ortho position relative to the hydroxyl group.[5] This structural variation, particularly the bulkier cyclohexyl bridge and the ortho-methyl groups, can significantly influence the molecule's physical properties and its interaction with biological systems.

Below is a visual representation of their chemical structures:

Chemical_Structures cluster_BPA Bisphenol A (BPA) cluster_DMBP 4,4'-Cyclohexylidenebis(2-methylphenol) BPA BPA DMBP DMBP BPA_Synthesis Phenol1 2 x Phenol Reaction Condensation Phenol1->Reaction Acetone Acetone Acetone->Reaction Acid Acid Catalyst Acid->Reaction catalyzes BPA Bisphenol A Water Water Reaction->BPA Reaction->Water

Figure 2: Simplified Synthesis of Bisphenol A.

4,4'-Cyclohexylidenebis(2-methylphenol) is synthesized through a similar acid-catalyzed condensation, reacting two equivalents of o-cresol (2-methylphenol) with one equivalent of cyclohexanone. [6]The use of a substituted phenol (o-cresol) and a cyclic ketone (cyclohexanone) leads to the final product with its characteristic ortho-methyl groups and cyclohexylidene bridge.

DMBP_Synthesis oCresol 2 x o-Cresol Reaction Condensation oCresol->Reaction Cyclohexanone Cyclohexanone Cyclohexanone->Reaction Acid Acid Catalyst Acid->Reaction catalyzes DMBP 4,4'-Cyclohexylidenebis(2-methylphenol) Water Water Reaction->DMBP Reaction->Water

Figure 3: Simplified Synthesis of 4,4'-Cyclohexylidenebis(2-methylphenol).

Industrial Significance and Applications

Bisphenol A is a high-production-volume chemical primarily used as a monomer in the manufacturing of polycarbonate plastics and epoxy resins. [1][3]Polycarbonates are valued for their strength, transparency, and heat resistance, and are used in a wide range of applications including food and beverage containers, medical devices, and electronic components. [1][7]Epoxy resins derived from BPA are used as protective coatings, adhesives, and in composites. [1][7] 4,4'-Cyclohexylidenebis(2-methylphenol) is primarily used as an intermediate in the manufacturing of plastics and resins. [5]It serves as a monomer for specialty polymers, including certain types of epoxy resins and other plastics where enhanced thermal stability and strength are desired. [3]Its use is more specialized compared to the widespread application of BPA.

Toxicological Profile: A Focus on Endocrine Disruption

The primary toxicological concern for many bisphenols, including BPA, is their ability to act as endocrine-disrupting chemicals (EDCs). EDCs can interfere with the body's hormonal systems, potentially leading to adverse health effects. [2][3]

Bisphenol A: A Well-Characterized Endocrine Disruptor

BPA is a known xenoestrogen, meaning it can mimic the effects of the natural hormone estrogen. [2]Its molecular structure allows it to bind to estrogen receptors (ERs), primarily ERα and ERβ, which can trigger a cascade of biological responses normally regulated by estrogen. [2]This has been linked to a variety of health concerns, including reproductive and developmental issues. [2][3]The endocrine-disrupting activity of BPA is the primary driver for the development of BPA alternatives.

4,4'-Cyclohexylidenebis(2-methylphenol): An Emerging Picture

The structural features that influence the estrogenic activity of phenolic compounds include the position and nature of alkyl groups on the phenol ring. [8]The ortho-methyl groups in 4,4'-Cyclohexylidenebis(2-methylphenol) could sterically hinder its interaction with the estrogen receptor binding pocket, potentially reducing its estrogenic potency compared to BPA. Conversely, the overall hydrophobicity and shape of the molecule also play a critical role.

Experimental Methodologies for Comparative Analysis

To definitively compare the estrogenic activity of 4,4'-Cyclohexylidenebis(2-methylphenol) and Bisphenol A, standardized and validated experimental protocols are essential. The following assays are cornerstones for assessing endocrine-disrupting potential.

In Vitro Estrogen Receptor Competitive Binding Assay

This assay directly measures the ability of a test chemical to bind to the estrogen receptor. It is a crucial first step in determining potential estrogenic activity.

Principle: A fixed concentration of a radiolabeled estrogen (e.g., [³H]-17β-estradiol) is incubated with a preparation of estrogen receptors (typically from rat uterine cytosol or recombinant human ER). The test compound is added at increasing concentrations to compete with the radiolabeled estrogen for binding to the receptor. The amount of bound radioactivity is then measured, and a decrease in radioactivity indicates that the test compound is binding to the estrogen receptor.

Workflow:

ER_Binding_Assay cluster_0 Step 1: Incubation cluster_1 Step 2: Separation cluster_2 Step 3: Quantification cluster_3 Step 4: Analysis ER Estrogen Receptor Incubate Incubate ER->Incubate Radio_E2 Radiolabeled Estradiol Radio_E2->Incubate Test_Compound Test Compound Test_Compound->Incubate Separation Separate Bound from Free Ligand Incubate->Separation Quantification Measure Radioactivity of Bound Ligand Separation->Quantification Analysis Determine IC50 and Relative Binding Affinity Quantification->Analysis

Figure 4: Workflow of an In Vitro Estrogen Receptor Competitive Binding Assay.

Data Output: The results are typically expressed as the IC50 value (the concentration of the test compound that inhibits 50% of the radiolabeled estrogen binding) and the Relative Binding Affinity (RBA), which compares the test compound's binding affinity to that of 17β-estradiol.

In Vivo Uterotrophic Assay

This assay is a well-established in vivo method for assessing the estrogenic activity of a chemical in a whole-animal model.

Principle: The assay is conducted in immature or ovariectomized female rodents, which have low levels of endogenous estrogens. The animals are treated with the test compound for a short period (typically three days). An increase in the uterine weight (uterotrophic response) compared to a control group indicates an estrogenic effect.

Experimental Protocol (based on OECD Test Guideline 440):

  • Animal Model: Immature or ovariectomized female rats or mice.

  • Dosing: The test compound is administered daily for three consecutive days via oral gavage or subcutaneous injection. Multiple dose groups are used to establish a dose-response relationship.

  • Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and their uteri are excised and weighed.

  • Data Analysis: The uterine weights of the treated groups are statistically compared to the vehicle control group. A significant increase in uterine weight is considered a positive response.

Uterotrophic_Assay cluster_0 Day 1-3: Dosing cluster_1 Day 4: Necropsy cluster_2 Endpoint Measurement cluster_3 Data Analysis Animal Immature/Ovariectomized Rodent Dosing Daily Dosing with Test Compound Animal->Dosing Necropsy Euthanasia and Uterine Excision Dosing->Necropsy Weighing Uterine Weight Measurement Necropsy->Weighing Analysis Statistical Comparison to Control Weighing->Analysis

Figure 5: Workflow of the In Vivo Uterotrophic Assay.

Comparative Summary and Future Directions

The available data allows for a preliminary comparison of 4,4'-Cyclohexylidenebis(2-methylphenol) and Bisphenol A, as summarized in the table below.

Feature4,4'-Cyclohexylidenebis(2-methylphenol)Bisphenol A (BPA)
Structure Two ortho-methylated phenol rings linked by a cyclohexylidene bridge.Two phenol rings linked by a propyl-2-ylidene bridge.
Synthesis Condensation of o-cresol and cyclohexanone.Condensation of phenol and acetone.
Applications Intermediate for specialty polymers and resins. [5]High-volume production of polycarbonate and epoxy resins. [1][3]
Toxicity Potential endocrine disruptor; data is limited. [5]Known endocrine disruptor with estrogenic activity. [2][3]

Expert Insights and Causality:

The structural differences between the two molecules are key to understanding their potential differences in biological activity. The presence of methyl groups ortho to the hydroxyl groups on the phenol rings of 4,4'-Cyclohexylidenebis(2-methylphenol) may sterically hinder its ability to bind to the estrogen receptor as effectively as BPA. The larger, non-planar cyclohexylidene bridge, compared to the isopropylidene bridge of BPA, will also influence the overall shape and flexibility of the molecule, which are critical for receptor interaction. These structural modifications could potentially lead to a lower estrogenic potency for 4,4'-Cyclohexylidenebis(2-methylphenol) compared to BPA.

However, without direct comparative experimental data, this remains a hypothesis. It is imperative that 4,4'-Cyclohexylidenebis(2-methylphenol) and other BPA alternatives are subjected to rigorous toxicological testing, including the standardized assays described above, to fully characterize their endocrine-disrupting potential. The assumption that a "BPA-free" label equates to a safer product is not scientifically sound without comprehensive data on the replacement compounds.

Conclusion

References

  • Uterotrophic assay, Hershberger assay, and subacute oral toxicity study of 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis[phenol] based on the OECD draft protocols. (2007). Archives of Toxicology. [Link]

  • McDonough, C. M., Xu, H. S., & Guo, T. L. (2021). Toxicity of bisphenol analogues on the reproductive, nervous, and immune systems, and their relationships to gut microbiome and metabolism: insights from a multi-species comparison. Critical Reviews in Toxicology, 51(4), 283–300. [Link]

  • Capkin, E., & Altinok, I. (2020). Toxicological Evaluation of Bisphenol A and Its Analogues. Turkish Journal of Pharmaceutical Sciences, 17(4), 457–468. [Link]

  • Denyes, M. J., & Rinner, U. (2018). In silico binding of 4,4'-bisphenols predicts in vitro estrogenic and antiandrogenic activity. Environmental Toxicology and Chemistry, 37(10), 2696–2705. [Link]

  • Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry, 272(6), 3280–3288. [Link]

  • Vedantu. (n.d.). Bisphenol A: Chemical Properties, Uses & Safety Explained. Retrieved from [Link]

  • Elsapa Alzahbi. (n.d.). 10 Applications for Bisphenol a (BPA). Retrieved from [Link]

  • ChemistryViews. (2024, August 7). Turning Simple Cyclohexanones into Phenols with Biocatalysis. Retrieved from [Link]

  • Kleinstreuer, N. C., Ceger, P. C., Allen, D. G., Strickland, J., Chang, X., & Karmaus, A. L. (2016). A Curated Database of Rodent Uterotrophic Bioactivity. Environmental Health Perspectives, 124(5), 556–562. [Link]

  • Nishino, T., et al. (2019). Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β. Journal of Biological Chemistry, 294(4), 1259–1270. [Link]

  • Jung, J., Ishida, K., & Nishihara, T. (2004). Anti-estrogenic activity of fifty chemicals evaluated by in vitro assays. Life Sciences, 74(25), 3065–3074. [Link]

  • PubChem. (n.d.). Phenol, 4,4'-cyclohexylidenebis[2-methyl-. Retrieved from [Link]

  • Lundberg, H., & Margarita, C. (n.d.). Catalytic synthesis of benign bisphenols. Diva-portal.org. [Link]

  • Carlson, K. E., et al. (2012). Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study. Bioorganic & Medicinal Chemistry Letters, 22(24), 7548–7553. [Link]

  • Yoshihara, S., et al. (2014). Estrogenic potency of bisphenol S, polyethersulfone and their metabolites generated by the rat liver S9 fractions on a MVLN cell using a luciferase reporter gene assay. Toxicology Letters, 231(2), 227–234. [Link]

  • U.S. Patent No. 4,990,687. (1991).
  • Yoshihara, S., et al. (2010). In vivo estrogenic potential of 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene, an active metabolite of bisphenol A, in uterus of ovariectomized rat. Toxicology Letters, 197(1), 7–11. [Link]

Sources

Comparative

A Comparative Analysis of the Estrogenic Activity of Bisphenol CZ, BPS, and BPF: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of industrial chemicals, the scrutiny of bisphenol analogues as alternatives to Bisphenol A (BPA) has intensified. Concerns o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of industrial chemicals, the scrutiny of bisphenol analogues as alternatives to Bisphenol A (BPA) has intensified. Concerns over the endocrine-disrupting potential of BPA have led to its replacement with compounds such as Bisphenol S (BPS) and Bisphenol F (BPF). More recently, other analogues like Bisphenol CZ (BPCZ), also known as Bisphenol Z (BPZ), have entered the discourse. This guide provides a comprehensive comparison of the estrogenic activity of BPCZ, BPS, and BPF, supported by experimental data, to aid researchers in understanding their potential biological effects.

Executive Summary: A Comparative Overview

The estrogenic activity of bisphenol analogues is primarily mediated through their interaction with estrogen receptors (ERs), particularly ERα and ERβ.[1][2] This interaction can initiate a cascade of cellular events typically triggered by the endogenous estrogen, 17β-estradiol (E2), leading to potential endocrine disruption.[3] Experimental evidence from various in vitro assays, including cell proliferation and reporter gene assays, indicates that BPCZ, BPS, and BPF all exhibit estrogenic activity, albeit with varying potencies.

Generally, the estrogenic potency of these compounds follows the order: BPCZ > BPF ≈ BPA > BPS .[2][4] It is crucial to note that while BPS is often marketed as a safer alternative, it is not devoid of estrogenic effects.[5]

Comparative Estrogenic Potency: A Data-Driven Analysis

The following table summarizes the relative estrogenic potencies of BPCZ, BPS, and BPF from various in vitro studies. The data is presented to provide a clear comparison of their ability to elicit an estrogenic response.

CompoundCommon Assay(s)Relative Potency (compared to BPA)Key Findings
Bisphenol CZ (BPCZ/BPZ) Luciferase Reporter Gene Assays, MCF-7 Cell Proliferation~1 to 3 times more potent than BPA[1][2]Consistently demonstrates estrogenic activity comparable to or exceeding that of BPA.[1][4]
Bisphenol S (BPS) MCF-7 Cell Proliferation, Reporter Gene Assays, Uterotrophic AssayGenerally less potent than BPA (average 0.32 times the potency of BPA)[5]While less potent than BPA in many assays, it still acts as an estrogen agonist and can induce cellular proliferation.[5][6]
Bisphenol F (BPF) MCF-7 Cell Proliferation, Reporter Gene Assays, Zebrafish AssaysPotency is in the same order of magnitude as BPA (average 1.07 times the potency of BPA)[5][7]Demonstrates significant estrogenic activity, with some studies suggesting it may be as potent or even more potent than BPA.[5]

Mechanistic Insights: Estrogen Receptor Signaling Pathway

The estrogenic activity of these bisphenols is initiated by their binding to estrogen receptors, which are ligand-activated transcription factors. The binding of a ligand, such as E2 or a bisphenol analogue, induces a conformational change in the receptor, leading to its dimerization and subsequent translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ERα/ERβ) HSP Heat Shock Proteins ER->HSP Dissociation Dimer ER Dimerization ER->Dimer Translocation Bisphenol Bisphenol (BPCZ, BPS, BPF) Bisphenol->ER Binding ERE Estrogen Response Element (ERE) Dimer->ERE Binding Transcription Modulation of Gene Transcription ERE->Transcription Response Cellular Response (e.g., Proliferation) Transcription->Response

Figure 1: Simplified diagram of the estrogen receptor signaling pathway activated by bisphenols.

Experimental Protocol: MCF-7 Cell Proliferation (E-SCREEN) Assay

The MCF-7 human breast cancer cell line is an established in vitro model for assessing the estrogenic activity of compounds due to its expression of estrogen receptors. The E-SCREEN (Estrogen-SCREEN) assay measures the proliferative response of these cells to estrogenic substances.

I. Materials and Reagents

  • MCF-7 cells (ATCC HTB-22)

  • Dulbecco's Modified Eagle's Medium (DMEM) without phenol red

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • 17β-Estradiol (E2) (positive control)

  • Bisphenol CZ, Bisphenol S, Bisphenol F (test compounds)

  • Dimethyl sulfoxide (DMSO) (vehicle control)

  • 96-well cell culture plates

  • Cell counting solution (e.g., Trypan Blue) or a cell viability assay reagent (e.g., MTS)

II. Cell Culture Maintenance

  • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 3-4 days or when they reach 80-90% confluency.

III. Assay Procedure

  • Hormone Deprivation: Two days prior to the assay, replace the growth medium with DMEM (phenol red-free) supplemented with 5% charcoal-stripped FBS to remove any estrogenic compounds.

  • Cell Seeding:

    • Trypsinize the cells and resuspend them in the hormone-free medium.

    • Perform a cell count and adjust the cell density to 4,000 cells/well.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the test compounds (BPCZ, BPS, BPF) and the positive control (E2) in the hormone-free medium. The final concentration of DMSO should not exceed 0.1%.

    • Remove the seeding medium from the wells and replace it with 200 µL of the medium containing the various concentrations of the test compounds or controls. Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate the plate for 6 days, changing the medium every 2 days with freshly prepared treatments.

  • Assessment of Cell Proliferation:

    • After the 6-day incubation period, quantify the cell number using a preferred method:

      • Direct Cell Counting: Trypsinize the cells in each well, stain with Trypan Blue, and count using a hemocytometer.

      • MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions, incubate, and measure the absorbance at 490 nm.

IV. Data Analysis

  • Calculate the mean and standard deviation for each treatment group.

  • Normalize the data to the vehicle control.

  • Plot the concentration-response curves and determine the half-maximal effective concentration (EC50) for each compound.

  • The relative proliferative effect (RPE) can be calculated as a percentage of the maximal effect of E2.

ExperimentalWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture MCF-7 Cell Culture hormone_dep Hormone Deprivation (48 hours) cell_culture->hormone_dep cell_seeding Cell Seeding (4,000 cells/well) hormone_dep->cell_seeding compound_prep Prepare Test Compounds (BPCZ, BPS, BPF, E2) treatment_app Apply Treatments to Cells cell_seeding->treatment_app compound_prep->treatment_app incubation Incubate for 6 Days (Medium change every 2 days) treatment_app->incubation proliferation_assay Cell Proliferation Assay (e.g., MTS) incubation->proliferation_assay data_analysis Data Analysis (EC50, RPE) proliferation_assay->data_analysis

Figure 2: Experimental workflow for the MCF-7 cell proliferation assay.

Conclusion

The available evidence strongly indicates that Bisphenol CZ, Bisphenol S, and Bisphenol F all possess estrogenic activity. BPCZ appears to be the most potent of the three, with an activity level often exceeding that of BPA. BPF exhibits a potency comparable to BPA, while BPS is generally the least potent, though still active. The continued use of these compounds as BPA alternatives warrants careful consideration and further research into their long-term health effects. The provided experimental protocol for the MCF-7 cell proliferation assay offers a standardized method for researchers to independently assess the estrogenic potential of these and other emerging bisphenol analogues. This guide underscores the importance of comprehensive toxicological evaluation of BPA replacements to ensure public health and safety.

References

  • Mesnage, R., et al. (2017). Transcriptome profiling reveals bisphenol A alternatives activate estrogen receptor alpha in human breast cancer cells. bioRxiv, 114179. Available at: [Link]

  • Pelch, K. E., et al. (2019). Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs). Toxicological Sciences, 172(2), 229-245. Available at: [Link]

  • Laws, S. C., et al. (2000). Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats. Toxicological Sciences, 54(1), 154-167. Available at: [Link]

  • Rochester, J. R., & Bolden, A. L. (2015). Bisphenol S and F: a systematic review and comparison of the hormonal activity of bisphenol A substitutes. Environmental Health Perspectives, 123(7), 643-650. Available at: [Link]

  • Chen, D., et al. (2021). Exploring the Antagonistic Effects of Bisphenols with Nonmonotonic Dose–Response Curves on the Estrogen Receptor. Environmental Science & Technology, 55(15), 10567-10576. Available at: [Link]

  • Bittner, G. D., et al. (2014). Chemicals having estrogenic activity can be released from some bisphenol a-free, hard and clear, thermoplastic resins. Environmental Health, 13(1), 103. Available at: [Link]

  • Le Fol, V., et al. (2017). In vitro and in vivo estrogenic activity of BPA, BPF and BPS in zebrafish-specific assays. Ecotoxicology and Environmental Safety, 142, 150-156. Available at: [Link]

  • Lee, H. R., et al. (2023). Mixture Effects of Bisphenol A and Its Structural Analogs on Estrogen Receptor Transcriptional Activation. International Journal of Molecular Sciences, 24(23), 17099. Available at: [Link]

  • Patisaul, H. (2024). Re-evaluating Standards for Bisphenol A. Endocrine News Podcast. Available at: [Link]

  • Kourouma, A. A., et al. (2017). In vitro Approach to Test Estrogen-like Activity of Six Bisphenol A Analogues. Wageningen University & Research. Available at: [Link]

  • Jayaraman, A., et al. (2017). Monotonic Dose Effect of Bisphenol-A, an Estrogenic Endocrine Disruptor, on Estrogen Synthesis in Female Sprague-Dawley Rats. Journal of Clinical Toxicology, 7(5), 1000366. Available at: [Link]

  • CertiChem, Inc. (2004). Test Method Nomination: MCF-7 Cell Proliferation Assay of Estrogenic Activity. National Toxicology Program. Available at: [Link]

  • Fender, E., et al. (2021). Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay. Journal of Visualized Experiments. Available at: [Link]

  • Wang, Y. H., et al. (2008). Prediction of binding affinity for estrogen receptor alpha modulators using statistical learning approaches. Journal of Molecular Modeling, 14(11), 1015-1024. Available at: [Link]

  • Park, J. H., et al. (2014). Estrogenic Potency of Bisphenol S, Polyethersulfone and Their Metabolites Generated by the Rat Liver S9 Fractions on a MVLN Cell Using a Luciferase Reporter Gene Assay. Journal of the Korean Society for Applied Biological Chemistry, 57(6), 737-742. Available at: [Link]

  • Groo, A. C., et al. (2013). Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay. PLoS One, 8(5), e62629. Available at: [Link]

  • Lin, A. H., et al. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PLoS One, 8(4), e63197. Available at: [Link]

  • Srebny, V., et al. (2023). Beyond Estrogenicity: A Comparative Assessment of Bisphenol A and Its Alternatives in In Vitro Assays Questions Safety of Replacements. Environmental Health Perspectives, 131(8), 87005. Available at: [Link]

  • Soto, A. M., et al. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives, 103(Suppl 7), 113-122. Available at: [Link]

  • Arcaro, K. F., & Gierthy, J. F. (2001). Waste Crankcase Oil: An Environmental Contaminant with Potential to Modulate Estrogenic Responses. Environmental Health Perspectives, 109(5), 499-504. Available at: [Link]

  • Kumar, S., et al. (2021). Ligand Binding Domain of Estrogen Receptor Alpha Preserve a Conserved Structural Architecture Similar to Bacterial Taxis Receptors. Frontiers in Molecular Biosciences, 8, 690225. Available at: [Link]

  • Belcher, S. M., et al. (2021). In silico binding of 4,4'-bisphenols predicts in vitro estrogenic and antiandrogenic activity. Toxicology and Applied Pharmacology, 419, 115509. Available at: [Link]

  • Soto, A. M., et al. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives, 103(Suppl 7), 113-122. Available at: [Link]

  • Bistan, M., et al. (2012). Yeast Estrogen Screen Assay as a Tool for Detecting Estrogenic Activity in Water Bodies. Food Technology and Biotechnology, 50(4), 427-433. Available at: [Link]

  • Li, Y., et al. (2022). Comparison of the Effect of BPA and Related Bisphenols on Membrane Integrity, Mitochondrial Activity, and Steroidogenesis of H295R Cells In Vitro. Toxics, 10(3), 133. Available at: [Link]

  • Jones, P. A., et al. (2000). Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. Toxicology in Vitro, 14(6), 527-535. Available at: [Link]

  • Srebny, V., et al. (2023). Beyond Estrogenicity: A Comparative Assessment of Bisphenol A and Its Alternatives in In Vitro Assays Questions Safety of Replacements. Environmental Health Perspectives, 131(8), 87005. Available at: [Link]

  • Lee, S., & Barron, M. G. (2017). Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. PLoS One, 12(1), e0169607. Available at: [Link]

  • Couse, J. F., et al. (1995). Estrogen receptor alpha requires no accessory factors for high-affinity binding to a consensus response element. Endocrinology, 136(10), 4592-4601. Available at: [Link]

  • E-SCREEN. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Barbaro, K., et al. (2023). Evaluation of estrogenic and anti-estrogenic activity of endocrine disruptors using breast cancer spheroids: a comparative study of T47D and MCF7 cell lines in 2D and 3D models. Frontiers in Endocrinology, 14, 1269305. Available at: [Link]

Sources

Validation

Head-to-Head Comparison of Epoxy Resins: DGEBA vs. DGEBF vs. DGEBS vs. Bio-Based

Executive Summary In the formulation of high-performance thermosets, the choice of the bisphenol backbone dictates the fundamental processing window and end-use performance. While Diglycidyl Ether of Bisphenol A (DGEBA)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the formulation of high-performance thermosets, the choice of the bisphenol backbone dictates the fundamental processing window and end-use performance. While Diglycidyl Ether of Bisphenol A (DGEBA) remains the industry workhorse, its dominance is challenged by the lower viscosity of Bisphenol F (DGEBF) , the superior thermal stability of Bisphenol S (DGEBS) , and the emerging sustainability of Bio-based alternatives (e.g., Vanillin or Isosorbide derivatives).

This guide provides a rigorous, data-driven comparison for researchers and drug development professionals (specifically in medical device packaging and biocompatible structural applications), moving beyond datasheets to explain the molecular causality of performance.

The Chemistry of Backbone Architecture

The critical differentiator among these resins is the "bridge" group connecting the two phenolic rings. This structural variation influences steric hindrance, molecular rotation, and intermolecular forces.

Structural Logic Flow

The following diagram illustrates how the central bridge dictates macroscopic properties.

G cluster_0 Monomer Architecture cluster_1 Molecular Effect cluster_2 Macroscopic Property BPA Bisphenol A (DGEBA) Bridge: Isopropylidene (-C(CH3)2-) Steric Steric Hindrance BPA->Steric High Bulk BPF Bisphenol F (DGEBF) Bridge: Methylene (-CH2-) Mobility Chain Mobility BPF->Mobility High Rotation BPS Bisphenol S (DGEBS) Bridge: Sulfone (-SO2-) Polarity Polarity/Dipole BPS->Polarity Strong Dipole Visc Viscosity (Processing) Steric->Visc Increases Friction Mobility->Visc Lowers Viscosity Tg Tg & Thermal Stability Polarity->Tg Increases Rigidity

Figure 1: Structure-Property Relationship. The methylene bridge in BPF reduces viscosity, while the sulfone group in BPS enhances thermal rigidity.

Head-to-Head Performance Matrix

The following data aggregates typical values for unmodified liquid resins cured with a stoichiometric equivalent of Diethylenetriamine (DETA) or similar amine hardeners.

FeatureDGEBA (Standard) DGEBF (Flow) DGEBS (Thermal) Bio-Based (Vanillin/Cardanol)
Backbone Bridge IsopropylideneMethyleneSulfoneVariable (Methoxy/Aliphatic)
Viscosity (25°C) 11,000 – 16,000 cPs2,000 – 4,000 cPsSolid (High MP)10 – 1,000 cPs (Diluents)
Glass Transition (Tg) 150 – 170°C145 – 165°C> 180°C90 – 140°C (Highly variable)
Modulus (Young's) 2.8 – 3.1 GPa2.9 – 3.2 GPa3.2 – 3.5 GPa2.0 – 2.8 GPa
Chemical Resistance GoodExcellentExcellent (Solvents)Moderate
Crystallization Moderate RiskHigh Risk (Isomer dependent)N/A (Solid)Low
Primary Use Case General Purpose, StructuralCoating, Injection MoldingHigh-Temp ElectronicsSustainable Packaging

Critical Insight: DGEBF is often preferred in microfluidics or intricate device encapsulation because its low viscosity allows for bubble-free filling without the need for reactive diluents, which often degrade thermal properties.

Deep Dive: Causality & Performance

Viscosity & Processing (DGEBA vs. DGEBF)

Observation: DGEBF has a viscosity roughly 3-4x lower than DGEBA. Causality: The isopropylidene group in DGEBA creates significant steric bulk, preventing efficient packing and increasing internal friction during flow. DGEBF’s methylene bridge is less sterically hindered, allowing polymer chains to slide past one another more easily. Application: In medical device potting, DGEBF allows for high filler loading (e.g., silica for thermal conductivity) while maintaining a pourable consistency.

Thermal Stability (DGEBA vs. DGEBS)

Observation: DGEBS exhibits superior Tg and thermal decomposition temperatures. Causality: The sulfone group (


) in DGEBS is highly electron-withdrawing and rigid. This dipole-dipole interaction between chains acts almost like a "pseudo-crosslink," restricting chain mobility significantly more than the aliphatic bridges in DGEBA or DGEBF.
Trade-off:  DGEBS is typically solid at room temperature, requiring melt-processing or solvent dissolution (e.g., Acetone/MEK), which complicates manufacturing.
Bio-Based Alternatives (Sustainability vs. Performance)

Observation: Bio-resins (e.g., Vanillin-based, Epoxidized Cardanol) often show lower Tg.[1] Causality: Many bio-sources (like Cardanol) contain long aliphatic chains that act as internal plasticizers, increasing flexibility but lowering the heat distortion temperature. Correction: Recent advances using rigid aromatic bio-structures (like lignin-derived vanillin) are closing the gap, achieving Tg values >130°C when cured with cycloaliphatic amines.

Experimental Protocol: Comparative Curing Validation

To objectively compare these resins, one must normalize the curing agent stoichiometry. The following protocol ensures a valid head-to-head comparison of Tg and Curing Kinetics .

Reagents
  • Resin A: DGEBA (EEW ~185-190 g/eq)

  • Resin B: DGEBF (EEW ~170-175 g/eq)

  • Hardener: Isophorone Diamine (IPDA) (AHEW ~42 g/eq) - chosen for cycloaliphatic rigidity.

Workflow Diagram

Protocol Start Stoichiometric Calculation (Resin EEW / Hardener AHEW) Mix High-Shear Mixing (2000 RPM, 2 min) Start->Mix Weighing Degas Vacuum Degassing (-28 inHg, 10 min) Mix->Degas Remove Air Cast Cast into PTFE Mold (3mm thickness) Degas->Cast Pouring Cure1 Stage 1 Cure (80°C for 2 hours) Cast->Cure1 Gelation Cure2 Post Cure (150°C for 3 hours) Cure1->Cure2 Crosslinking Test DSC Analysis (Ramp 10°C/min) Cure2->Test Sample Prep

Figure 2: Standardized Curing Protocol for Tg Determination.

Step-by-Step Methodology
  • Stoichiometry: Calculate the mix ratio based on Hydrogen Equivalent Weight (HEW).

    • Formula:

      
      
      
    • Note: DGEBF usually has a lower EEW than DGEBA, requiring more hardener by weight.

  • Mixing: Mix resin and hardener at 2000 RPM.

    • Why: Inadequate mixing leads to "hot spots" (brittle) and uncured regions (soft).

  • Degassing (Critical): Place mixture in a vacuum chamber at -28 inHg.

    • Why: Micro-bubbles act as stress concentrators, artificially lowering tensile strength data.

  • Curing:

    • Ramp to 80°C (hold 2h) to gel.

    • Ramp to 150°C (hold 3h) to fully crosslink.

    • Why: A stepped cure prevents "exothermic runaway" which can degrade the polymer network.

  • DSC Analysis: Perform a dynamic scan from 25°C to 250°C at 10°C/min.

    • Measurement: Identify the inflection point of the heat flow curve (Tg).[2]

References

  • Specific Polymers. (2024). Bisphenol-free and Bio-based epoxy resins - specific polymers. Retrieved from [Link]

  • Tervan. (2024). Bisphenol A Vs. Bisphenol F Epoxy: A Comparative Analysis. Retrieved from [Link]

  • Nikafshar, S., et al. (2023).[3] A renewable bio-based epoxy resin with improved mechanical performance that can compete with DGEBA.[1] RSC Advances. Retrieved from [Link]

  • ResearchGate. (2025). Exploring the Impact of Molecular Structure on Curing Kinetics: A Comparative Study of Diglycidyl Ether of Bisphenol A and F Epoxy Resins. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Chemical analysis of monomers in epoxy resins based on bisphenols F and A. PubMed. Retrieved from [Link]

  • Fraser Plus Epoxy. (2025). Advanced Epoxy Resins Chemistry: A 2025 Comparative Analysis of Bisphenol A vs. Bisphenol F Resins. Retrieved from [Link]

Sources

Comparative

"a critical review of the alternatives to Bisphenol A, including Bisphenol CZ"

[1] Executive Summary: The "Whack-a-Mole" of Bisphenol Regulation[1] The phase-out of Bisphenol A (BPA) has triggered a "regrettable substitution" cycle.[1] Industry standard alternatives like Bisphenol S (BPS) and Bisph...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Whack-a-Mole" of Bisphenol Regulation[1]

The phase-out of Bisphenol A (BPA) has triggered a "regrettable substitution" cycle.[1] Industry standard alternatives like Bisphenol S (BPS) and Bisphenol F (BPF) have been widely adopted despite accumulating evidence that they exhibit similar, and in some cases more potent, endocrine-disrupting properties.[1][2][3]

This guide critically reviews Bisphenol CZ (BPCZ) , a structural analog that combines the high-performance thermal stability of Bisphenol Z with a rational design strategy (ortho-methylation) intended to mitigate estrogenic activity.[1] We compare BPCZ against BPA, BPS, and BPZ, providing experimental protocols for synthesis and toxicity screening to validate these claims.

Chemical Identity & Structural Analysis[1][4][5][6]

To understand the performance and toxicity differences, we must analyze the structural evolution of these monomers.

  • Bisphenol A (BPA): The baseline.[1][4][5][6] Two phenol rings linked by a dimethylmethylene bridge.[1]

  • Bisphenol Z (BPZ): Replaces the dimethyl bridge with a cyclohexane ring .[1] This increases rigidity and thermal stability (

    
    ) but maintains high estrogenic activity due to the accessible hydroxyl groups.[1]
    
  • Bisphenol CZ (BPCZ): Systematically named 4,4'-cyclohexylidenebis(2-methylphenol) (CAS: 2362-14-3).[1][7] It modifies the BPZ structure by adding methyl groups at the ortho positions (3,3'-dimethyl relative to the bridge).[1]

    • Hypothesis: These methyl groups provide steric hindrance , theoretically preventing the hydroxyl group from forming stable hydrogen bonds with the Estrogen Receptor (ER) binding pocket, a strategy successfully observed in Tetramethyl Bisphenol A (TMBPA).

Visualizing the Structural Evolution

BisphenolStructures cluster_legend Design Logic BPA Bisphenol A (BPA) Baseline Monomer CAS: 80-05-7 BPZ Bisphenol Z (BPZ) High Thermal Stability CAS: 843-55-0 BPA->BPZ Substitution: Dimethyl -> Cyclohexane (Increases Tg) BPCZ Bisphenol CZ (BPCZ) Steric Hindrance Design CAS: 2362-14-3 BPZ->BPCZ Modification: + Ortho-Methyl Groups (Reduces ER Binding) Legend Cyclohexane Ring: Improves Thermal Resistance Ortho-Methylation: Reduces Toxicity (Steric Hindrance)

Figure 1: Structural evolution from BPA to Bisphenol CZ, highlighting the rational design modifications for performance and safety.[1]

Comparative Performance Analysis

The following table synthesizes physical properties and toxicological profiles. Note that while BPS is the most common commercial alternative, BPCZ offers superior thermal performance.[1]

Table 1: Physicochemical and Toxicological Comparison
PropertyBisphenol A (BPA)Bisphenol S (BPS)Bisphenol Z (BPZ)Bisphenol CZ (BPCZ)
CAS Number 80-05-780-09-1843-55-02362-14-3
Molecular Weight 228.29 g/mol 250.27 g/mol 268.35 g/mol 296.41 g/mol
Polycarbonate

~147°C~150°C~175°C~160–180°C (Est.)[1]
Thermal Stability (

)
~450°C~460°C~440°CHigh (Rigid Backbone)
Estrogenic Activity High (Reference)High (Equipotent)Very High (>BPA)Reduced (Predicted via SAR*)
LogP (Bioaccumulation) 3.321.65 (More polar)4.66~5.2 (High Lipophilicity)
Primary Application General PC/EpoxyThermal PaperHigh-Temp ResinsOptical/Electrophotography

*SAR (Structure-Activity Relationship): The presence of ortho-methyl groups in bisphenols (e.g., TMBPA) typically reduces ER binding affinity by 10-100x compared to unhindered analogs.[1]

Critical Insight: The Toxicity Paradox

While Bisphenol Z is often marketed as a high-performance alternative, studies indicate it may be more estrogenic than BPA due to its high lipophilicity and perfect fit in the ER binding pocket.[1] Bisphenol CZ attempts to solve this by physically blocking the receptor interaction via the methyl groups.[1]

Experimental Protocols

For researchers validating these materials, we provide two core protocols: Synthesis of the monomer and an In Vitro toxicity screen.

Protocol A: Synthesis of Bisphenol CZ via Acid-Catalyzed Condensation

Objective: Synthesize high-purity BPCZ from o-cresol and cyclohexanone.[1]

Reagents:

  • o-Cresol (2-methylphenol) [Excess][1]

  • Cyclohexanone [Limiting Reagent][1]

  • 3-Mercaptopropionic acid (Promoter)[1]

  • HCl gas or Sulfuric Acid (Catalyst)[1]

  • Toluene (Recrystallization solvent)[1]

Workflow:

  • Charge: In a 500mL round-bottom flask equipped with a mechanical stirrer and gas inlet, charge o-cresol (4.0 mol) and cyclohexanone (1.0 mol) .

  • Catalyze: Add 3-mercaptopropionic acid (0.05 mol) as a co-catalyst.

  • Reaction: Bubble dry HCl gas through the mixture at 40–50°C. Stir vigorously for 6–8 hours. The mixture will become a slurry as the adduct crystallizes.[1]

  • Neutralization: Purge excess HCl with nitrogen. Wash the slurry with warm water (3x) until pH is neutral.[1]

  • Purification: Steam distill to remove unreacted o-cresol.[1]

  • Crystallization: Dissolve the crude residue in hot Toluene. Allow to cool slowly to room temperature, then to 4°C. Filter white crystals.

  • Validation: Verify structure via 1H-NMR (Look for cyclohexyl protons at 1.5-2.2 ppm and aryl methyls at ~2.2 ppm).[1]

Protocol B: E-Screen Assay (Estrogenicity Validation)

Objective: Quantify the proliferative effect of BPCZ on MCF-7 breast cancer cells relative to Estradiol (E2) and BPA.[1]

Reagents:

  • MCF-7 Cells (Estrogen Receptor Positive)[1]

  • Charcoal-Dextran stripped Fetal Bovine Serum (CD-FBS)[1]

  • 17

    
    -Estradiol (Positive Control)[1]
    
  • Bisphenol CZ (Test Compound)[1]

Step-by-Step:

  • Seeding: Seed MCF-7 cells in 96-well plates at 3,000 cells/well in phenol-red-free DMEM supplemented with 5% CD-FBS.

  • Starvation: Incubate for 48 hours to deplete intracellular estrogen reserves.[1]

  • Exposure: Treat cells with serial dilutions of BPCZ (

    
     M to 
    
    
    
    M).[1] Include E2 (
    
    
    M) as positive control and DMSO (0.1%) as vehicle control.[1]
  • Incubation: Incubate for 144 hours (6 days).

  • Quantification: Assess cell proliferation using an MTT or SRB assay.[1]

  • Analysis: Plot dose-response curves. Calculate the Relative Proliferative Effect (RPE) and EC50 .

    • Pass Criteria: A "Safer" alternative should show an EC50 > 100x that of BPA, or a maximal RPE < 10% of E2.[1]

Mechanism of Action: Why BPCZ?

The following diagram illustrates the mechanistic difference in receptor binding between BPA/BPZ and the sterically hindered BPCZ.

ERBindingMechanism cluster_BPA BPA / BPZ Interaction cluster_BPCZ Bisphenol CZ Interaction Receptor Estrogen Receptor (ER) Ligand Binding Domain BPA_Ligand BPA / BPZ (Unobstructed -OH) Receptor->BPA_Ligand Accepts BPCZ_Ligand Bisphenol CZ (Ortho-Methyl Groups) Receptor->BPCZ_Ligand Resists Binding Hydrogen Bond Formation (High Affinity) BPA_Ligand->Binding Activation Transcriptional Activation (Endocrine Disruption) Binding->Activation Block Steric Hindrance (Clash with Receptor Walls) BPCZ_Ligand->Block NoActivation Reduced/No Binding (Safety Mechanism) Block->NoActivation

Figure 2: Mechanistic comparison of Estrogen Receptor binding.[1] The ortho-methyl groups in BPCZ create steric interference, reducing the ligand's ability to activate the receptor.

Conclusion

Bisphenol CZ represents a rational evolution in polymer chemistry.[1] Unlike Bisphenol S, which traded one toxicity for another, BPCZ utilizes steric hindrance to potentially decouple thermal performance from endocrine disruption.[1]

  • Pros: High

    
     (superior to BPA), likely reduced estrogenicity, high chemical resistance.[1]
    
  • Cons: Higher production cost (o-cresol vs phenol), lower water solubility (bioaccumulation risk if not metabolized).[1]

Recommendation: For applications requiring high thermal stability where BPA is restricted, BPCZ is a superior candidate to BPZ.[1] However, rigorous in vivo toxicity testing is required to confirm the "ortho-effect" translates to biological safety.[1]

References

  • Mesnage, R., et al. (2017).[1][8] "Transcriptome profiling reveals bisphenol A alternatives activate estrogen receptor alpha in human breast cancer cells."[1][8] Toxicological Sciences. Link (Demonstrates high estrogenicity of BPZ).[1]

  • Kitamura, S., et al. (2005).[1][9] "Comparative study of the endocrine-disrupting activity of bisphenol A and 19 related compounds." Toxicological Sciences. Link (Establishes SAR for bisphenols).[1]

  • ChemicalBook. (2023).[1] "4,4'-Cyclohexylidenebis(2-methylphenol) - Bisphenol CZ Properties and CAS 2362-14-3." Link

  • PubChem. (2023).[1] "Compound Summary: Bisphenol CZ (CAS 2362-14-3)."[1][7][5][10][11][12] National Library of Medicine.[1] Link[1]

  • Yamamoto, T., et al. (2002).[1] "Synthesis and properties of bisphenol-Z polycarbonate." Journal of Polymer Science. (Reference for BPZ polymerization protocols).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.